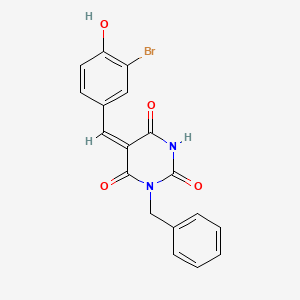![molecular formula C21H24N4O2 B5418314 2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as QNZ-EtOH and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of QNZ-EtOH is not fully understood, but it is believed to act as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammatory responses, and inhibition of this pathway has been shown to have anti-inflammatory effects. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
QNZ-EtOH has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using QNZ-EtOH in laboratory experiments is its ability to selectively inhibit the NF-κB pathway, which is involved in a variety of biological processes. This allows researchers to investigate the specific effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using QNZ-EtOH is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are numerous potential future directions for research involving QNZ-EtOH. One area of interest is investigating the use of QNZ-EtOH in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ-EtOH has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of QNZ-EtOH and to develop safe and effective treatments based on this compound.
合成方法
The synthesis of QNZ-EtOH involves the reaction of 4-(4-quinazolinyl)-1-piperazine with 2-(2-chloroethoxy)phenol in the presence of a base catalyst. This reaction results in the formation of QNZ-EtOH, which can be purified using standard laboratory techniques.
科学研究应用
QNZ-EtOH has been shown to have potential therapeutic applications in a variety of scientific research fields. This compound has been investigated for its anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurological disorders. QNZ-EtOH has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-[2-[(4-quinazolin-4-ylpiperazin-1-yl)methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-13-14-27-20-8-4-1-5-17(20)15-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-16-23-21/h1-8,16,26H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHMIUYAUAFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2OCCO)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)

![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)

![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)
![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![N-cyclopropyl-2-[3-(3-isopropoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5418297.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)

![1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5418310.png)